N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE typically involves multi-step organic reactions. The key steps include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the triazoloazepine moiety: This can be synthesized through a series of cyclization reactions involving azide and alkyne precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-ETHYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE
- **N-[3-ETHYL-4-(4-AMINOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE
- **N-[3-ETHYL-4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE
Properties
Molecular Formula |
C24H24N6O2S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-ethyl-4-(4-nitrophenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H24N6O2S/c1-2-28-21(17-9-13-20(14-10-17)30(31)32)16-33-24(28)25-19-11-7-18(8-12-19)23-27-26-22-6-4-3-5-15-29(22)23/h7-14,16H,2-6,15H2,1H3 |
InChI Key |
WYFBQCDVNBAGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.